

physical and chemical properties of 8-Bromo-5-chloroquinoline

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Compound of Interest

Compound Name: 8-Bromo-5-chloroquinoline

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An In-Depth Technical Guide to 8-Bromo-5-chloroquinoline

Abstract

8-Bromo-5-chloroquinoline is a halogenated heterocyclic aromatic compound that serves as a pivotal building block in synthetic organic chemistry. Its unique electronic and steric properties, derived from the quinoline core and the differential reactivity of its bromine and chlorine substituents, make it a valuable precursor for the development of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of **8-Bromo-5-chloroquinoline**, methodologies for its structural elucidation, a robust synthesis protocol, and an exploration of its reactivity and applications, particularly within the realm of medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile intermediate.

Molecular Identity and Physicochemical Properties

8-Bromo-5-chloroquinoline is a disubstituted quinoline, a class of compounds known for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.^{[1][2]} The strategic placement of a bromine atom at the 8-position and a chlorine atom at the 5-position provides distinct handles for sequential and selective chemical modifications.

Structural and General Information

- IUPAC Name: **8-bromo-5-chloroquinoline**[\[3\]](#)
- CAS Number: 1154741-20-4[\[3\]](#)
- Molecular Formula: C₉H₅BrClN[\[3\]](#)
- Synonyms: Quinoline, 8-bromo-5-chloro-; 8-bromo-5-chloro-quinoline[\[3\]](#)

Physicochemical Data

The physical and computed properties of **8-Bromo-5-chloroquinoline** are summarized in the table below. The lack of extensive experimental data in public domains highlights the need for thorough characterization by researchers upon synthesis or acquisition.

Property	Value	Source
Molecular Weight	242.50 g/mol	PubChem [3]
Exact Mass	240.92939 Da	PubChem [3]
Appearance	Solid (predicted)	-
Melting Point	No data available	-
Boiling Point	No data available	-
Solubility	Low water solubility predicted	-
XLogP3 (Predicted)	3.9	PubChem [3]
Topological Polar Surface Area	12.9 Å ²	PubChem [3]

Methodology for Structural Elucidation and Characterization

As a synthesized intermediate, verifying the identity and purity of **8-Bromo-5-chloroquinoline** is paramount. The following section outlines the standard analytical protocols required for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural determination of organic molecules.

- **^1H NMR Spectroscopy (Expected):** The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will appear as a series of doublets and doublets of doublets, with coupling constants characteristic of ortho and meta relationships. The precise chemical shifts will be influenced by the anisotropic and electronic effects of the halogen substituents and the nitrogen atom.
- **^{13}C NMR Spectroscopy (Expected):** The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons directly attached to the halogens (C5 and C8) will be significantly influenced by their electronegativity.

Self-Validating Protocol for NMR Analysis:

- **Sample Preparation:** Dissolve 5-10 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- **Acquisition:** Record ^1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer. Include standard experiments such as DEPT-135 to differentiate between CH, CH_2 , and CH_3 (though only CH groups are present in the aromatic core) and 2D correlation experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities.
- **Data Interpretation:** Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations to unequivocally confirm the 8-bromo-5-chloro substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

- **Expected Mass Spectrum:** High-resolution mass spectrometry (HRMS) should show a molecular ion peak $[\text{M}]^+$ corresponding to the exact mass of 240.92939 Da for the $\text{C}_9\text{H}_5^{79}\text{Br}^{35}\text{Cl}\text{N}$ isotope.[3] A characteristic isotopic pattern will be observed due to the presence of bromine ($^{79}\text{Br}/^{81}\text{Br} \approx 1:1$) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl} \approx 3:1$), resulting in a cluster of

peaks for the molecular ion ($[M]^+$, $[M+2]^+$, $[M+4]^+$). This isotopic signature is a key validation point for the presence of both halogens.

Protocol for HRMS (ESI-TOF) Analysis:

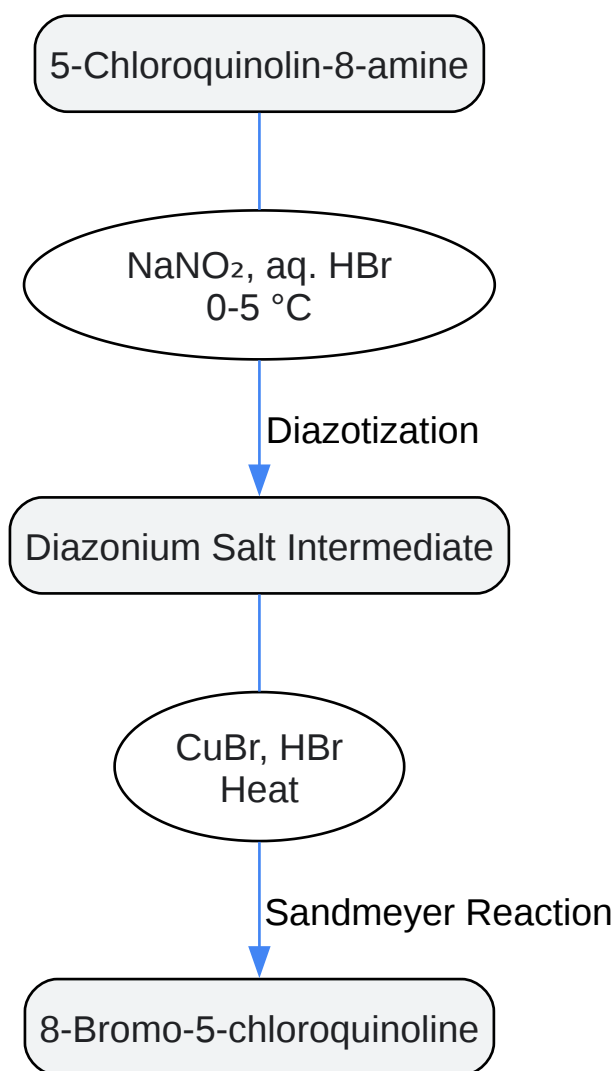
- **Sample Preparation:** Prepare a dilute solution (approx. 10 $\mu\text{g/mL}$) of the compound in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample directly into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
- **Data Analysis:** Observe the mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$. Compare the measured exact mass with the theoretical mass to confirm the elemental formula. Analyze the isotopic distribution pattern to verify the presence of one bromine and one chlorine atom.

Synthesis Pathway and Experimental Protocol

While numerous methods exist for the synthesis of quinolines, a common approach for halogenated derivatives involves the modification of a pre-existing quinoline core or cyclization reactions from appropriately substituted anilines.^{[4][5]} A plausible and robust synthesis for **8-Bromo-5-chloroquinoline** can be conceptualized via a multi-step sequence starting from 5-chloroquinolin-8-amine.

Proposed Synthesis Workflow

The proposed synthesis involves a Sandmeyer-type reaction, a reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.



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Caption: Proposed synthesis workflow for **8-Bromo-5-chloroquinoline**.

Step-by-Step Experimental Protocol

Causality: This protocol is designed for reliability. The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) bromide catalyst is a standard and effective method for the Sandmeyer reaction, ensuring efficient conversion to the final product.

- Diazotization of 5-Chloroquinolin-8-amine:

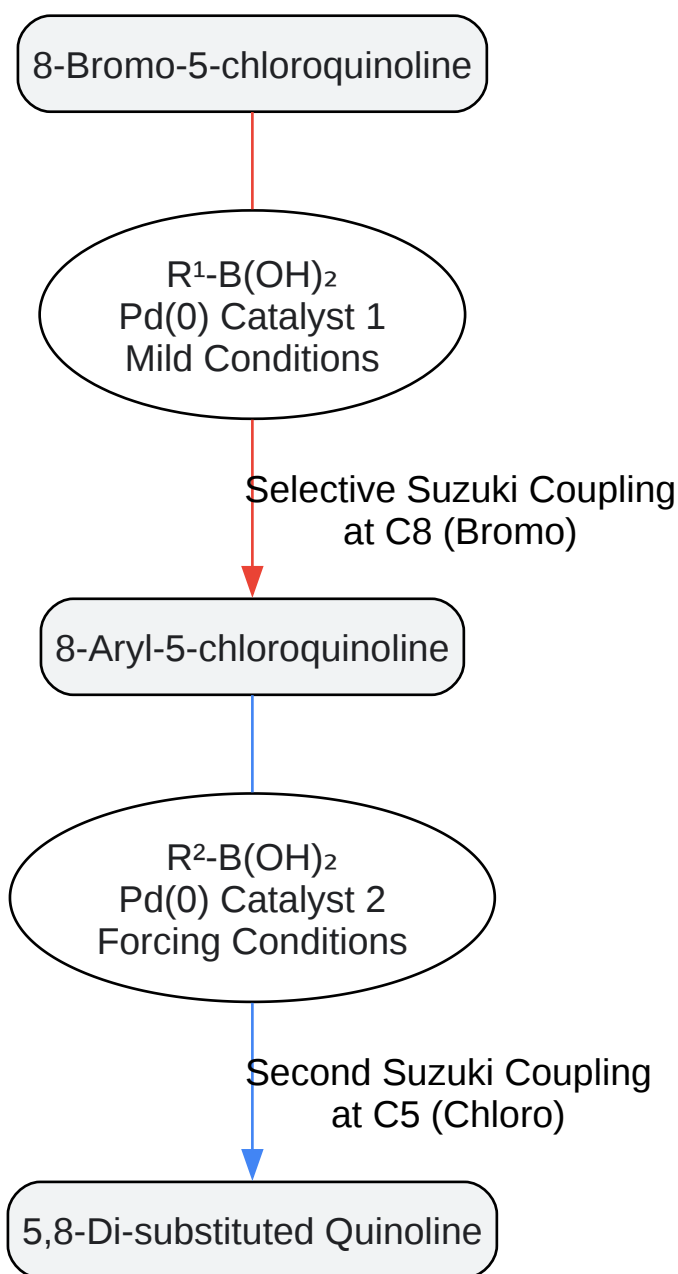
- In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-chloroquinolin-8-amine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3.0 eq).
- Cool the mixture to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
- Stir the reaction mixture at this temperature for 30-45 minutes after the addition is complete to ensure full formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (48%).
 - Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.
 - After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C and stir for 1-2 hours to drive the reaction to completion.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and pour it into water.
 - Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **8-Bromo-5-chloroquinoline**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **8-Bromo-5-chloroquinoline** lies in the differential reactivity of the C-Br and C-Cl bonds, which allows for selective functionalization. This is a cornerstone of its utility in building complex molecules for drug discovery.^[1]^[6]

Regioselective Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reactivity of aryl halides typically follows the trend $I > Br > Cl$.^[7] This is primarily due to the bond dissociation energies (C-Br is weaker than C-Cl) and the kinetics of the oxidative addition step, which is often rate-determining.^[7] This reactivity difference can be exploited to perform sequential couplings.



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Caption: Selective reactivity in sequential Suzuki cross-coupling reactions.

Expert Insight: The key to achieving high selectivity in the first coupling at the C8-Br position is the careful choice of catalyst, ligand, and reaction conditions. A less reactive palladium catalyst system and lower temperatures will favor the reaction at the more labile C-Br bond.[8] For the subsequent coupling at the C5-Cl bond, a more robust catalyst system (e.g., one with bulky, electron-rich phosphine ligands) and higher temperatures are typically required to activate the

stronger C-Cl bond.[7][9] This orthogonal reactivity is a powerful tool for creating molecular diversity from a single precursor.

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Halogen atoms are often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can significantly enhance pharmacological activity and pharmacokinetic profiles.[1][10]

8-Bromo-5-chloroquinoline serves as an ideal starting point for generating libraries of novel compounds for screening. Through the regioselective cross-coupling reactions described above, a wide array of substituents (aryl, heteroaryl, alkyl, etc.) can be introduced at the 5- and 8-positions, allowing for systematic Structure-Activity Relationship (SAR) studies.[6] This approach is fundamental to modern drug discovery campaigns aimed at optimizing lead compounds for potency, selectivity, and drug-like properties.

Safety and Handling

As a laboratory chemical, **8-Bromo-5-chloroquinoline** must be handled with appropriate precautions.

- GHS Hazard Statements: Based on data for the compound, it is classified as hazardous.[3]
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.[11]

Handling Protocol:

- Always handle **8-Bromo-5-chloroquinoline** in a well-ventilated chemical fume hood.[12]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[14]
- Store in a tightly sealed container in a cool, dry place.

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